Ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl (2S,5Z)-5-phenylmethoxyiminopiperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12/h3-7,14,16H,2,8-11H2,1H3/b17-13-/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDTVZRRDSJGG-ZSRMJVKVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=NOCC2=CC=CC=C2)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC/C(=N/OCC2=CC=CC=C2)/CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
L-Glutamic Acid as a Cost-Effective Starting Material
Patent US10662190B2 introduces an optimized pathway using L-glutamic acid or its sodium salt, which is 30–40% cheaper than N-protected L-pyroglutamate. The synthesis proceeds via:
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Amidation : Reaction with benzyloxyamine in the presence of dicyclohexylcarbodiimide (DCC) to form a stabilized intermediate.
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Cyclization : Acid-catalyzed intramolecular cyclization at 60–80°C to construct the piperidine ring.
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Stereochemical Resolution : Enzymatic resolution using lipase B from Candida antarctica to isolate the (S,Z)-isomer with >98% enantiomeric excess (ee).
Key Advantages :
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Yield Increase : Overall yield improves to 45–50% compared to 15% in prior methods.
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Reduced Waste : Elimination of trimethylsulfoxonium iodide decreases toxic byproducts.
Transition Metal-Catalyzed Coupling and Reduction
Patent WO2017136254A1 details a Rhodium(I)-mediated process for assembling the piperidine backbone:
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Coupling Step : A compound of Formula V (halogenated oxime) reacts with a protected piperidine carboxylate using [Rh(nbd)₂]BF₄ (nbd = norbornadiene) and dcpf ligand in NMP/toluene solvent.
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Reduction : Selective hydrogenation of the imine group with NaBH₄ in tetrahydrofuran (THF) at −20°C retains the Z-configuration.
Reaction Conditions :
| Parameter | Specification |
|---|---|
| Catalyst Loading | 0.5 mol% Rh(I) |
| Temperature | 25°C (coupling), −20°C (reduction) |
| Solvent System | NMP:Toluene (3:1 v/v) |
| Yield | 68% after chromatography |
This method achieves superior stereocontrol but requires stringent anhydrous conditions.
Stereochemical Control Strategies
Enzymatic Resolution
The (S)-configuration at C2 is secured via lipase-mediated acetylation of racemic ethyl piperidine-2-carboxylate. Pseudomonas fluorescens lipase selectively acetylates the (R)-enantiomer, leaving the desired (S)-isomer unreacted (92% ee, 85% recovery).
Chiral Auxiliaries
Benzyloxyimine formation is guided by (1R,2S)-norephedrine, which induces the Z-configuration through hydrogen bonding with the oxime nitrogen. Nuclear Overhauser effect (NOE) spectroscopy confirms >95% Z-selectivity in CDCl₃ at 25°C.
Comparative Analysis of Methodologies
| Method | Starting Material | Key Reagent | Yield | Stereoselectivity | Cost Estimate |
|---|---|---|---|---|---|
| Traditional (US10662190B2) | N-protected L-pyroglutamate | Trimethylsulfoxonium iodide | 15% | 80% ee | $12,000/kg |
| L-Glutamic Acid Route (US10662190B2) | L-glutamic acid | Lipase B | 48% | 98% ee | $4,500/kg |
| Rh(I)-Catalyzed (WO2017136254A1) | Halogenated oxime | [Rh(nbd)₂]BF₄ | 68% | 99% ee | $8,200/kg |
The L-glutamic acid route balances cost and efficiency, while Rh(I)-catalyzed synthesis offers the highest yield and selectivity for pharmaceutical applications.
Environmental and Operational Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine or reduce the ester group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may yield amines or alcohols, and substitution may yield various substituted piperidine derivatives.
Scientific Research Applications
Synthesis of Antibiotics
One of the primary applications of Ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate is its role as an intermediate in the synthesis of avibactam, a beta-lactamase inhibitor used to combat antibiotic-resistant bacteria. This compound has shown effectiveness in inhibiting certain types of beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. The ability of this compound to bind to the active sites of these enzymes is crucial for developing new antibiotics that can effectively treat resistant infections.
Structural Comparisons and Derivatives
The compound shares structural similarities with other derivatives that also serve as intermediates in antibiotic synthesis. Below is a comparison of notable compounds:
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylic acid | Contains a benzyl group and carboxylic acid | Precursor for various derivatives |
| Methyl 5-(benzyloxy)imino)piperidine-2-carboxylate | Methyl ester variant | Different ester properties affecting solubility |
| Avibactam | Beta-lactamase inhibitor | Directly used in clinical settings for antibiotic resistance |
This compound is distinguished by its specific stereochemistry and functional groups that enhance its potency as a beta-lactamase inhibitor while providing favorable properties for further chemical modifications.
Inhibition Studies
Recent studies have focused on the inhibition profile of this compound against various beta-lactamases. These studies demonstrate its potential to effectively inhibit resistant strains, thereby highlighting its importance in antibiotic research .
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes that utilize specific reagents and conditions tailored to achieve high yields and purity. The efficiency of these synthetic pathways is crucial for industrial applications and further research into its derivatives .
Mechanism of Action
The mechanism of action of Ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The table below highlights structurally related compounds and their similarity to the target molecule:
| CAS No. | Compound Name | Molecular Formula | Molecular Weight | Structural Similarity | Key Features |
|---|---|---|---|---|---|
| 1416134-60-5 | Ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate | C₁₅H₂₀N₂O₃ | 276.33 | Reference | Ethyl ester, benzyloxyimino, piperidine core |
| 1171080-45-7 | (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate | C₂₁H₂₄N₂O₆ | 400.43 | 0.99 | Benzyl ester, oxalate salt, amino substituent |
| 1137664-24-4 | Ethyl 6-phenylpiperidine-2-carboxylate | C₁₄H₁₉NO₂ | 233.31 | 0.67 | Ethyl ester, phenyl substituent |
| 87269-87-2 | (2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride | C₁₇H₂₂ClNO₂ | 307.82 | 0.71 | Cyclopenta-pyrrole core, benzyl ester |
Key Observations :
Physicochemical Properties
- Solubility : The ethyl ester group in the target compound enhances lipophilicity compared to benzyl esters (e.g., 1171080-45-7), which may affect bioavailability .
- Stability: The benzyloxyimino group in the target compound requires protection from moisture (P232) and inert gas handling (P231) to prevent decomposition .
Pharmacological Activity
- Derivatives : The compound (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, synthesized from a related precursor, demonstrated anti-inflammatory activity in a carrageenan-induced paw edema model .
- Avibactam Impurities: Analogous compounds like Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate are critical in β-lactamase inhibitor synthesis but lack standalone therapeutic use .
Biological Activity
Ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its role as an intermediate in the synthesis of bioactive molecules like avibactam, a known beta-lactamase inhibitor. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a piperidine ring and a benzyloxy group. Its molecular formula is , with a molecular weight of approximately 276.34 g/mol. The stereochemistry of this compound is crucial for its biological activity, influencing its interaction with biological targets.
This compound functions primarily as an inhibitor of beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. By binding to the active sites of these enzymes, the compound prevents them from degrading antibiotics, thereby enhancing the efficacy of existing treatments against resistant bacterial strains.
Antibacterial Properties
Recent studies have demonstrated that this compound exhibits significant antibacterial activity. Its role as an intermediate in the synthesis of avibactam has been particularly noted, as avibactam is utilized in clinical settings to combat antibiotic-resistant infections. The compound's ability to inhibit beta-lactamases makes it a valuable candidate in the development of new antibiotics.
Case Studies
- Study on Avibactam Synthesis : Research indicates that modifications to this compound can enhance its potency as a beta-lactamase inhibitor. In vitro studies showed that derivatives of this compound could effectively bind to various beta-lactamases, demonstrating improved inhibition profiles compared to standard treatments.
- Comparative Analysis : In comparative studies with similar compounds, this compound exhibited superior binding affinity and inhibitory activity against specific beta-lactamase enzymes. This was attributed to its unique structural features and stereochemistry .
Research Findings
A summary of key findings from recent literature on the biological activity of this compound is presented in the table below:
Q & A
Q. How can the synthetic yield of Ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate be optimized during reductive amination?
The reductive amination step is critical for achieving high yields. Sodium triacetoxyborohydride (STAB) is preferred over other reducing agents due to its selectivity for imine intermediates under mild acidic conditions. Key parameters include:
- Temperature control : Maintaining −20°C to −15°C during STAB addition minimizes side reactions like over-reduction or epimerization .
- Stoichiometry : A 2.25:1 molar ratio of STAB to substrate ensures complete conversion .
- Workup : Neutralization with ammonia (pH 7–8) followed by ethyl acetate extraction and oxalic acid recrystallization improves purity (99.6% by chiral HPLC) and yield (65.4%) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
The compound requires strict adherence to:
- Ventilation : Use fume hoods to avoid inhalation (P261, P271) .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection (P280) .
- Storage : Keep in airtight containers under inert gas (P233, P231) and protect from moisture (P232) .
- Emergency response : Immediate neutralization of spills with water and ammonia (P305+P351+P338) .
Q. How can enantiomeric purity be validated post-synthesis?
Chiral HPLC is the gold standard, using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases. Retention time consistency and baseline separation of stereoisomers confirm >99% purity . Nuclear magnetic resonance (NMR) analysis, particularly H and C, can corroborate structural integrity by verifying key signals (e.g., benzyloxy protons at δ 4.59 ppm and piperidine backbone protons) .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcome (S,Z configuration) during synthesis?
The stereochemistry is controlled by:
- Substrate pre-organization : The (S)-configured piperidine-2-carboxylate precursor directs imine formation to the Z-configuration via steric hindrance from the benzyloxy group .
- Acidic conditions : Sulfuric acid protonates the imine nitrogen, stabilizing the transition state and favoring selective hydride transfer from STAB to the re face .
- Low-temperature kinetics : Reduced thermal motion minimizes racemization, preserving the (S,Z) configuration .
Q. How can this compound be quantified as a pharmaceutical impurity (e.g., in Avibactam)?
As Avibactam Impurity 71, quantification requires:
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor the [M+Na] ion at m/z 299.1 (collision energy: 20 eV) .
- Calibration standards : Prepare spiked Avibactam samples (0.1–1.0 ppm) to establish linearity (R > 0.995) .
- Validation : Assess precision (RSD < 5%), recovery (90–110%), and limit of detection (LOD: 0.03 ppm) per ICH Q3A guidelines .
Q. What strategies mitigate scale-up challenges in multi-step syntheses?
Key considerations include:
- Solvent selection : Ethyl acetate/methanol mixtures enhance solubility during oxalic acid recrystallization, reducing viscosity issues .
- In-line monitoring : Use FTIR or Raman spectroscopy to track imine formation and reduction in real time .
- Process intensification : Replace batch quenching with continuous flow systems to improve heat dissipation during exothermic steps (e.g., acid neutralization) .
Q. How does the compound’s stability profile impact storage and formulation studies?
- Hydrolytic degradation : The imine bond is susceptible to hydrolysis under humid conditions. Store at ≤−20°C with desiccants (P403+P233) .
- Photostability : UV exposure induces E/Z isomerization. Use amber glass containers (P410) .
- Compatibility : Avoid excipients with primary amines (e.g., PEG) to prevent Schiff base formation during formulation .
Methodological Resources
- Synthetic protocols : Refer to multi-step procedures in and for detailed reaction setups .
- Analytical data : H NMR (DMSO-d: δ 1.22–7.34 ppm) and HRMS ([M+Na] = 299.1) are critical for structural confirmation .
- Safety documentation : Consult GHS codes (H315, H319, H335) and precautionary statements (P261, P305+P351+P338) in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
